![molecular formula C16H15N5O2 B5798775 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide
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Overview
Description
4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide has been studied for its potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal activities.
Mechanism of Action
The exact mechanism of action of 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide has various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to have antimicrobial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide in lab experiments is its potential as a drug candidate for various diseases. It has also been reported to have low toxicity and high selectivity towards certain enzymes, making it a promising therapeutic agent. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to understand its effects on different enzymes and pathways. Additionally, future studies could focus on improving its solubility and bioavailability to enhance its efficacy as a therapeutic agent.
Conclusion:
In conclusion, 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future studies could focus on investigating its potential as a drug candidate for various diseases and improving its solubility and bioavailability to enhance its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide has been reported in various literature sources. One of the methods involves the reaction of 4-amino-N-(4-ethylphenyl)benzamide with sodium azide in the presence of copper(II) sulfate pentahydrate and sodium ascorbate in dimethylformamide (DMF) at 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain the final product.
properties
IUPAC Name |
4-[5-(4-ethylphenoxy)tetrazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-11-3-9-14(10-4-11)23-16-18-19-20-21(16)13-7-5-12(6-8-13)15(17)22/h3-10H,2H2,1H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGJHDYDAOWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide |
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